Heptyl isovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

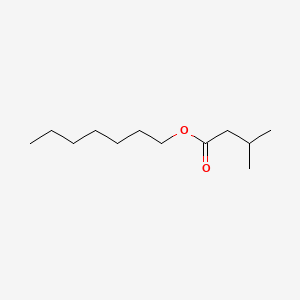

Heptyl isovalerate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

Heptyl isovalerate serves as a reference standard in analytical chemistry, particularly in techniques such as gas chromatography (GC) and mass spectrometry (MS). Its distinct chemical profile allows for accurate calibration and validation of analytical methods.

Biology

In biological studies, this compound has been investigated for its role in pheromone signaling among insects. Research indicates that it may influence insect behavior by acting as a semiochemical, affecting mating and foraging patterns.

Medicine

The compound has potential therapeutic applications due to its flavoring properties. It is used as a flavoring agent in pharmaceuticals, enhancing the palatability of medications. Additionally, studies are exploring its safety profile, including genotoxicity and cytotoxicity assessments, indicating it does not present significant health risks at typical exposure levels .

Industry

This compound is widely utilized in the fragrance and flavor industry . It imparts fruity aromas to perfumes, cosmetics, and food products. Its unique scent profile makes it a valuable ingredient in creating appealing sensory experiences.

Safety Profile

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not exhibit significant genotoxic or mutagenic properties . The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 50 mg/kg/day, suggesting a favorable safety margin for its use in consumer products.

Data Tables

-

Pheromone Signaling Study :

- A study published in the Journal of Insect Behavior examined the effects of this compound on mating behaviors in specific insect species. Results indicated that exposure to this compound significantly altered mating success rates, highlighting its role as a semiochemical.

-

Safety Assessment Report :

- The RIFM conducted a detailed safety assessment of this compound involving various toxicity assays (BlueScreen Assay and Micronucleus Test). The findings confirmed that the compound does not pose significant health risks when used within established guidelines.

- Flavoring Agent Evaluation :

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Heptyl isovalerate undergoes rapid enzymatic hydrolysis in biological systems through carboxylesterases, producing isovaleric acid and heptanol (Figure 1). These enzymes are abundant in mammalian hepatocytes and intestinal mucosa, with hydrolysis rates influenced by chain length and branching .

Key data for related esters (Table 1):

| Ester | Hydrolysis Medium | Half-Life (t₁/₂) | % Hydrolysis (2h) |

|---|---|---|---|

| Isoamyl isovalerate | Artificial gastric juice | 7295 min | Not reported |

| Ethyl isovalerate | Rat liver preparation | 2.35 min | 34% |

| Isoamyl butyrate | Rat intestinal mucosa | 0.0713 sec | 100% |

While direct data for this compound is limited, its branched-chain structure suggests slower hydrolysis compared to linear esters like isoamyl butyrate .

Acid/Base-Catalyzed Hydrolysis

In acidic or alkaline conditions, this compound hydrolyzes via nucleophilic acyl substitution. Microwave-assisted hydrolysis (using sulfonated activated carbon catalysts) enhances reaction efficiency by suppressing reverse esterification, achieving >90% conversion in heterogeneous media .

Esterification

This compound is synthesized via acid-catalyzed esterification of isovaleric acid and heptanol. Microwave irradiation (2.45 GHz) with sulfonated activated carbon (AC-SO₃H) reduces reaction time from hours to minutes compared to conventional heating .

Optimal conditions :

-

Catalyst: 10% AC-SO₃H

-

Temperature: 130°C

-

Microwave power: 150W

-

Yield: >95% (vs. 70–80% with conventional methods)

Transesterification

This compound participates in alcoholysis or acidolysis reactions. For example, with methanol:

Heptyl isovalerate+CH3OH→Methyl isovalerate+Heptanol

This reaction is catalyzed by lipases or acidic resins under mild conditions .

Atmospheric Oxidation

In the gas phase, this compound reacts with hydroxyl (OH) radicals via H-atom abstraction and addition to double bonds (if present). Rate coefficients for analogous cis-3-hexenyl esters range from 3.41×10−11 to 10.58×10−11 cm³ molecule⁻¹ s⁻¹, depending on substituent effects .

Reactivity trends :

-

Electron-withdrawing groups (e.g., benzoyl) reduce reactivity.

-

Longer alkyl chains increase reaction rates due to enhanced radical stability.

Metabolic Oxidation

In vivo, isovaleric acid (hydrolysis product) undergoes β-oxidation to form acetyl-CoA and acetoacetate , entering the tricarboxylic acid cycle .

Stability and Byproduct Formation

This compound is stable under ambient conditions but degrades in the presence of:

-

UV light : Produces peroxides and aldehydes.

-

Strong oxidizers : Forms carboxylic acids and ketones.

No genotoxic byproducts were observed in Ames tests or micronucleus assays for structurally similar esters like hexyl isobutyrate .

Comparative Reaction Kinetics

Hydrolysis vs. Oxidation (Table 2):

| Pathway | Conditions | Rate Constant | Dominant Products |

|---|---|---|---|

| Enzymatic | pH 7.4, 37°C | k≈0.1 min−1 | Isovaleric acid + Heptanol |

| OH Radical | Gas phase, 298 K | k≈5.0×10−11 cm3 molecule−1 s−1 | Hydroperoxides + Fragments |

Industrial and Environmental Relevance

-

Perfumery : Used for fruity notes due to stability under neutral conditions .

-

Biodegradation : Rapid hydrolysis in wastewater treatment plants (half-life <24h) .

-

Atmospheric lifetime : ~2 days (OH radical-driven degradation) .

This compound’s reactivity profile aligns with sustainable chemistry goals, favoring efficient synthesis and low environmental persistence.

Propriétés

Numéro CAS |

56423-43-9 |

|---|---|

Formule moléculaire |

C12H24O2 |

Poids moléculaire |

200.32 g/mol |

Nom IUPAC |

heptyl 3-methylbutanoate |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h11H,4-10H2,1-3H3 |

Clé InChI |

NPBMPHKEFVCCEY-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)CC(C)C |

SMILES canonique |

CCCCCCCOC(=O)CC(C)C |

Key on ui other cas no. |

56423-43-9 |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.